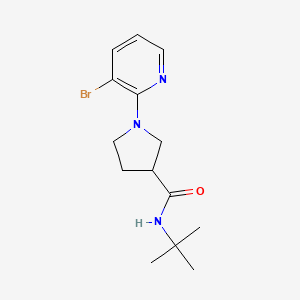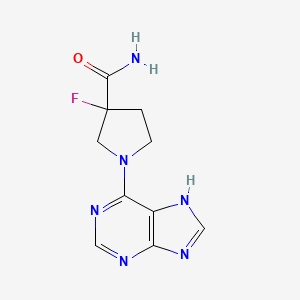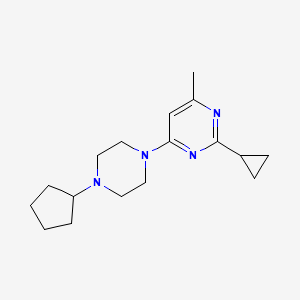
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2,4-dimethylpyrazol-3-one, while reduction could produce N-butyl-2,4-dimethylpyrazol-3-amine .
Scientific Research Applications
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-butyl-2,4-dimethylpyrazole: Similar structure but lacks the amine group.
2,4-dimethylpyrazol-3-amine: Similar structure but lacks the butyl group.
N-butylpyrazole: Similar structure but lacks the dimethyl groups
Uniqueness
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
WPSXPZTWQLULOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=NN1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12230728.png)
![4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B12230733.png)
![2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12230738.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(propan-2-yl)-1,3,4-thiadiazole](/img/structure/B12230740.png)

![N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12230754.png)


![4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230768.png)

![1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12230785.png)
![N-methyl-N-{1-[2-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12230796.png)
![4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12230799.png)
![1-(4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12230800.png)
